molecular formula C10H7BrN2O2 B2357602 6-Bromo-2-methyl-5-nitroquinoline CAS No. 1330752-96-9

6-Bromo-2-methyl-5-nitroquinoline

Cat. No.: B2357602
CAS No.: 1330752-96-9
M. Wt: 267.082
InChI Key: MLAYXTOLDSSLFW-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-5-nitroquinoline is a quinoline derivative, which is a nitrogen-containing heterocyclic aromatic compound. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of 6-Bromo-2-methyl-5-nitroquinoline can be achieved through various synthetic routes. One common method involves the bromination of 2-methylquinoline followed by nitration. The reaction conditions typically include the use of bromine and nitric acid under controlled temperatures . Industrial production methods often employ greener and more sustainable processes, such as microwave-assisted synthesis and the use of recyclable catalysts .

Chemical Reactions Analysis

6-Bromo-2-methyl-5-nitroquinoline undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

Comparison with Similar Compounds

6-Bromo-2-methyl-5-nitroquinoline can be compared with other quinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

6-bromo-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O2/c1-6-2-3-7-9(12-6)5-4-8(11)10(7)13(14)15/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLAYXTOLDSSLFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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